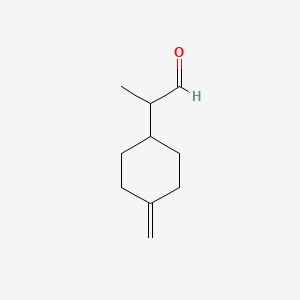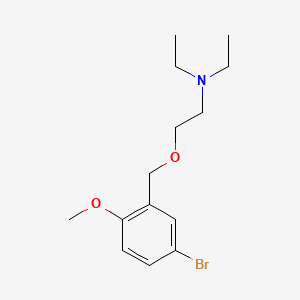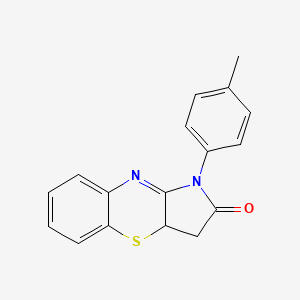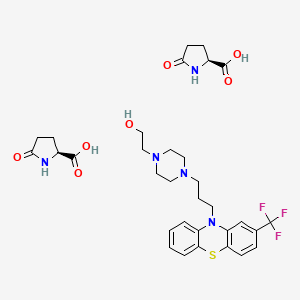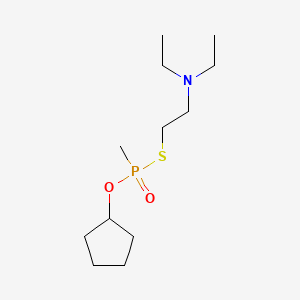
Phosphonothioic acid, methyl-, S-(2-diethylaminoethyl) O-cyclopentyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phosphonothioic acid, methyl-, S-(2-diethylaminoethyl) O-cyclopentyl ester is a chemical compound with the molecular formula C₁₁H₂₆NO₂PS It is a member of the phosphonothioate family, which are organophosphorus compounds containing a phosphonothioic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of phosphonothioic acid, methyl-, S-(2-diethylaminoethyl) O-cyclopentyl ester typically involves the reaction of methyl phosphonothioic dichloride with 2-diethylaminoethanol and cyclopentanol. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the intermediates. The general reaction scheme is as follows:
Step 1: Methyl phosphonothioic dichloride is reacted with 2-diethylaminoethanol in the presence of a base such as triethylamine to form the intermediate S-(2-diethylaminoethyl) methylphosphonothioate.
Step 2: The intermediate is then reacted with cyclopentanol in the presence of a base to yield the final product, this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are typically carried out in batch reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity of the product. The use of automated systems for monitoring and controlling the reaction parameters is common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
Phosphonothioic acid, methyl-, S-(2-diethylaminoethyl) O-cyclopentyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonothioic acid derivatives.
Reduction: Reduction reactions can convert the compound into this compound derivatives.
Substitution: The ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium alkoxides or amines.
Major Products Formed
Oxidation: Phosphonothioic acid derivatives.
Reduction: Reduced phosphonothioic acid esters.
Substitution: Substituted phosphonothioic acid esters with various functional groups.
Scientific Research Applications
Phosphonothioic acid, methyl-, S-(2-diethylaminoethyl) O-cyclopentyl ester has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other organophosphorus compounds.
Biology: Investigated for its potential as an enzyme inhibitor, particularly in the study of phosphatases and other enzymes that interact with phosphorus-containing compounds.
Medicine: Explored for its potential therapeutic applications, including as an anticancer agent and in the treatment of neurological disorders.
Industry: Utilized in the production of pesticides, herbicides, and other agrochemicals.
Mechanism of Action
The mechanism of action of phosphonothioic acid, methyl-, S-(2-diethylaminoethyl) O-cyclopentyl ester involves its interaction with molecular targets such as enzymes. The compound can inhibit enzyme activity by binding to the active site or by interacting with essential cofactors. The specific pathways involved depend on the enzyme and the biological context in which the compound is used.
Comparison with Similar Compounds
Phosphonothioic acid, methyl-, S-(2-diethylaminoethyl) O-cyclopentyl ester can be compared with other similar compounds, such as:
Phosphonothioic acid, methyl-, S-(2-diethylaminoethyl) O-ethyl ester: Similar structure but with an ethyl ester group instead of a cyclopentyl ester group.
Phosphonothioic acid, methyl-, S-(2-diethylaminoethyl) O-2-methylpropyl ester: Contains a 2-methylpropyl ester group instead of a cyclopentyl ester group.
Uniqueness
The uniqueness of this compound lies in its specific ester group, which can influence its chemical reactivity, biological activity, and potential applications. The cyclopentyl ester group may provide distinct steric and electronic properties compared to other ester groups, making this compound valuable for specific research and industrial applications.
Properties
CAS No. |
93240-66-5 |
|---|---|
Molecular Formula |
C12H26NO2PS |
Molecular Weight |
279.38 g/mol |
IUPAC Name |
2-[cyclopentyloxy(methyl)phosphoryl]sulfanyl-N,N-diethylethanamine |
InChI |
InChI=1S/C12H26NO2PS/c1-4-13(5-2)10-11-17-16(3,14)15-12-8-6-7-9-12/h12H,4-11H2,1-3H3 |
InChI Key |
PMVOUPZOZITGTQ-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CCSP(=O)(C)OC1CCCC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


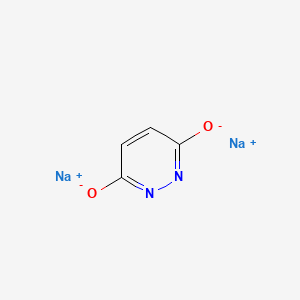
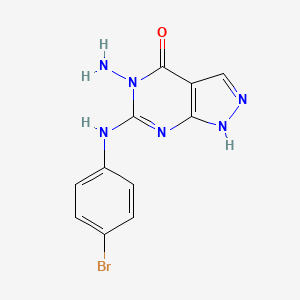
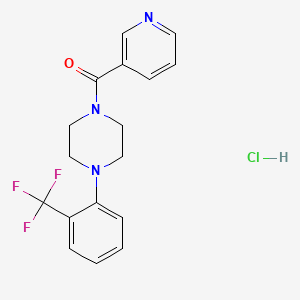


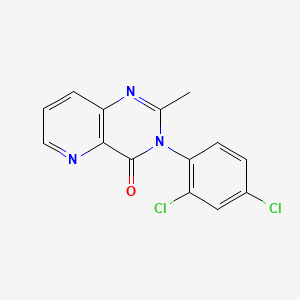
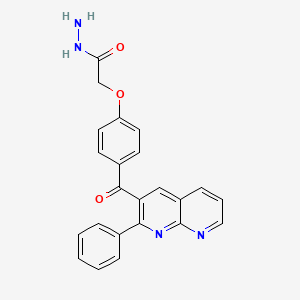
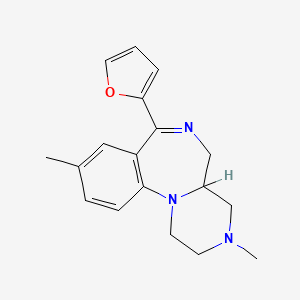
![(4S,4aR,7S,7aR,12bS)-7-hydroxy-9-methoxy-3-methyl-1,2,4,4a,7,7a-hexahydro-4,12-methanobenzofuro[3,2-e]isoquinolin-13-one](/img/structure/B12737156.png)
